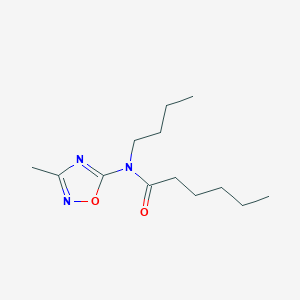
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide is a chemical compound with the molecular formula C13H23N3O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide typically involves the reaction of tert-butylamidoxime with appropriate carboxylic acids or their derivatives. One common method includes the activation of tert-butylamidoxime by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), resulting in the formation of a nitrile oxide intermediate . This intermediate then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been investigated for its antitumor activity and other pharmacological properties.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it exhibits higher stability and specific pharmacological activities .
Eigenschaften
CAS-Nummer |
62347-40-4 |
|---|---|
Molekularformel |
C13H23N3O2 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3 |
InChI-Schlüssel |
BFNXCQSQARWDSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(CCCC)C1=NC(=NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


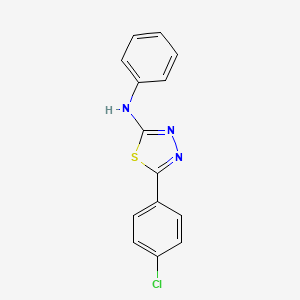
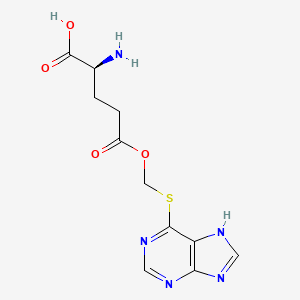
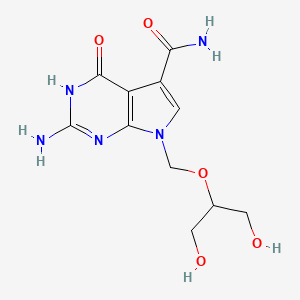
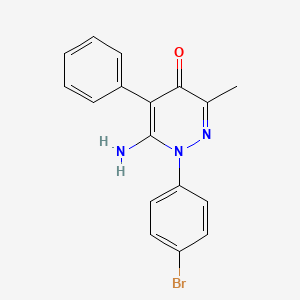
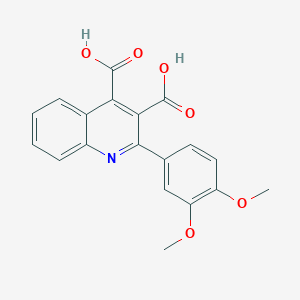
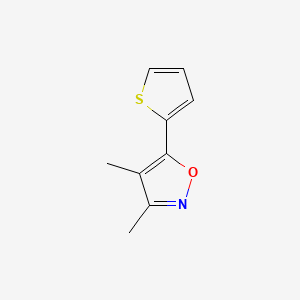
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
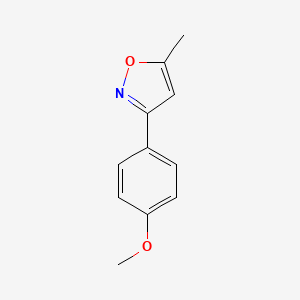
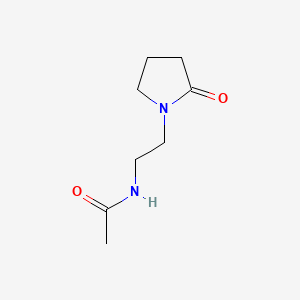
![2-{[2-(Methoxymethyl)phenyl]methyl}furan](/img/structure/B12904381.png)
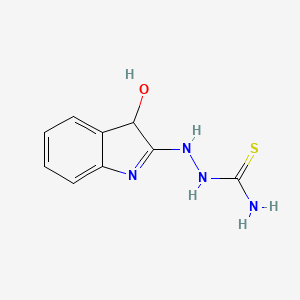
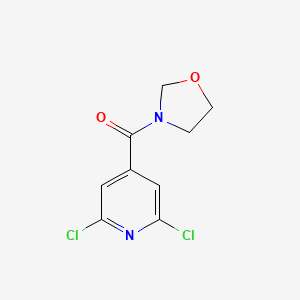
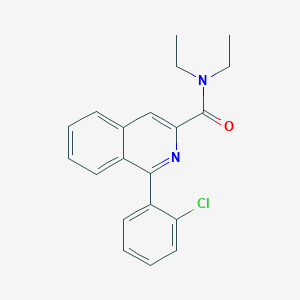
![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
